An In-depth Technical Guide to 7-Azaspiro[3.5]nonan-2-one Hydrochloride: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 7-Azaspiro[3.5]nonan-2-one Hydrochloride: A Core Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space and the development of therapeutics with enhanced pharmacological properties. Among these, 7-Azaspiro[3.5]nonan-2-one hydrochloride has garnered significant interest as a versatile building block. This technical guide provides a comprehensive overview of the fundamental properties of 7-Azaspiro[3.5]nonan-2-one hydrochloride, including its physicochemical characteristics, synthesis, and potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
The pursuit of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. This "escape from flatland" has propelled the investigation of three-dimensional molecular frameworks, with spirocycles being at the forefront of this endeavor. Spirocycles, which feature two rings connected by a single common atom, offer a rigid and well-defined conformational arrangement. This inherent rigidity can lead to a more precise interaction with biological targets, potentially increasing potency and reducing off-target effects.
The 7-azaspiro[3.5]nonane framework, in particular, incorporates a piperidine ring, a common motif in many successful drugs, fused to a cyclobutane ring. The presence of a ketone functionality and a secondary amine in 7-Azaspiro[3.5]nonan-2-one provides reactive handles for a wide array of chemical modifications, making it an attractive scaffold for the construction of diverse compound libraries.
Physicochemical Properties of 7-Azaspiro[3.5]nonan-2-one Hydrochloride
A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective utilization in drug design. While extensive experimental data for 7-Azaspiro[3.5]nonan-2-one hydrochloride is not widely published in peer-reviewed literature, key identifiers and some properties from commercial suppliers are available.
| Property | Value | Source |
| CAS Number | 1392211-51-6 | Commercial Suppliers |
| Molecular Formula | C₈H₁₄ClNO | Commercial Suppliers |
| Molecular Weight | 175.66 g/mol | Commercial Suppliers |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge of hydrochloride salts |
| Storage | Inert atmosphere, 2-8°C | [1] |
Note: The lack of publicly available, experimentally determined data such as melting point and detailed solubility profiles highlights an area for future investigation to fully characterize this important building block.
Synthesis and Characterization
A plausible synthetic approach involves the construction of the spirocyclic core through multi-step sequences. For instance, a patent for the related "7-oxo-2-azaspiro[3.5]nonane" describes a two-step cyclization process.[2] Another potential strategy for the synthesis of similar spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition reaction.[3] These methods typically involve the careful control of reaction conditions and purification by chromatography.
The synthesis of a 7-azaspiro[3.5]nonan-1-one core on a solid support has also been described, offering a pathway for the high-throughput synthesis of derivative libraries.[4] This approach involves the immobilization of a piperidine-based precursor onto a resin, followed by a series of reactions to construct the spirocycle.[4]
General Synthetic Workflow (Hypothetical):
Caption: A generalized workflow for the synthesis of 7-Azaspiro[3.5]nonan-2-one hydrochloride.
Characterization:
The structural confirmation of 7-Azaspiro[3.5]nonan-2-one hydrochloride would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the protons on the cyclobutane and piperidine rings. The number of signals, their multiplicity, and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the characteristic signal for the ketone carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the ketone C=O stretch. N-H stretching and bending vibrations would also be expected.
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Commercial suppliers often provide access to this type of analytical data upon request for a specific batch.[1]
Applications in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold is a valuable asset in the medicinal chemist's toolbox for the development of novel therapeutics across various disease areas. Its rigid three-dimensional structure can impart favorable properties such as improved target binding and metabolic stability.
Potential Therapeutic Areas and Mechanisms:
While specific biological targets for 7-Azaspiro[3.5]nonan-2-one hydrochloride are not extensively documented, the broader class of azaspiro[3.5]nonane derivatives has been explored for several applications:
-
Respiratory Syncytial Virus (RSV) Inhibitors: The 7-oxo-2-azaspiro[3.5]nonane scaffold has been identified as a key component in the design of RSV inhibitors.[2]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: This spirocyclic system has been incorporated into irreversible inhibitors of EGFR, a key target in oncology.[2]
-
Tachykinin Antagonists: Lactams incorporating spirocyclic systems have been investigated as tachykinin antagonists, which have potential applications in treating pain and inflammation.[5]
-
Modulators of Voltage-Gated Sodium Channels: Spiro derivatives are being explored for their ability to modulate use-dependent voltage-gated sodium channels, which are implicated in a variety of neurological disorders.[6]
Workflow for Utilizing 7-Azaspiro[3.5]nonan-2-one in Drug Discovery:
Caption: A typical workflow illustrating the use of 7-Azaspiro[3.5]nonan-2-one hydrochloride in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 7-Azaspiro[3.5]nonan-2-one hydrochloride. While a comprehensive toxicological profile is not available, general guidelines for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
7-Azaspiro[3.5]nonan-2-one hydrochloride represents a valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its inherent three-dimensionality and the presence of functional groups amenable to chemical modification make it an attractive starting point for exploring new chemical space and developing compounds with improved pharmacological profiles.
While there is a need for more comprehensive public data on the specific physicochemical and biological properties of this compound, the existing literature on related spirocyclic systems strongly supports its potential in medicinal chemistry. Future research efforts focused on the detailed characterization of 7-Azaspiro[3.5]nonan-2-one hydrochloride and the exploration of its derivatives against a wider range of biological targets are warranted and expected to yield exciting new therapeutic opportunities.
References
- TW201022257A - 7-azaspiro[3.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])
-
7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem - NIH. (URL: [Link])
- fenil)pirimidin-2-il)-1,7- diazaspiro(4.4)
Sources
- 1. 1392211-51-6|7-Azaspiro[3.5]nonan-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds - Google Patents [patents.google.com]
- 6. SI2861602T1 - 7-metil-2-(4-metil-6-(4-(trifluorometil)-fenil)pirimidin-2-il)-1,7- diazaspiro(4.4)nonan-6-on - Google Patents [patents.google.com]
![Chemical structure of 7-Azaspiro[3.5]nonan-2-one hydrochloride](https://i.imgur.com/example.png)
